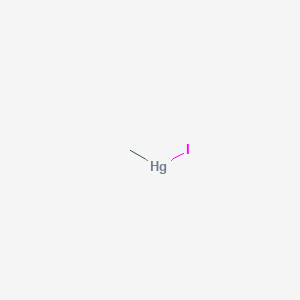

ヨードメチル水銀

説明

Iodomethylmercury (IOMeHg) is an organomercurial compound that has been used for decades in research and laboratory experiments. It is a colorless, odorless, and water-soluble compound that is highly toxic and can be used as a reagent in chemical synthesis and as a catalyst in various biochemical reactions. IOMeHg is also used in the production of pharmaceuticals, agrochemicals, and other products.

科学的研究の応用

環境科学:水銀の検出と分析

ヨードメチル水銀は、特に水銀汚染の検出と分析において、環境科学において重要な役割を果たしています。 表面増強ラマン分光法(SERS)やイオンインプリントポリマー(IIPs)などの高度な技術は、水銀検出における感度と選択性のためにヨードメチル水銀を利用しています 。これは、さまざまな生態系における水銀レベルの監視と水銀誘発環境被害の防止に不可欠です。

分析化学:酸化還元反応

分析化学では、ヨードメチル水銀は酸化還元滴定に使用され、これは試料溶液中の酸化剤の濃度を間接的に決定する手法です。 このアプリケーションは、定量分析に不可欠であり、ワインやビール中の亜硫酸の決定など、食品および飲料業界を含む幅広い用途があります .

医学研究:薬理学と毒性学

ヨードメチル水銀は、特に薬理学と毒性学において、医学研究において重要な役割を果たしています。 これは、伝統的な薬や現代の臨床慣行で使用される水銀含有化合物の薬物動態と毒性プロファイルを理解するのに役立ちます 。 その用途は、水銀への暴露が人体の健康に与える影響を評価することまで広がり、より安全な医療慣行と公衆衛生政策に貢献しています .

工業用途:有機金属化合物

工業用途では、ヨードメチル水銀は有機金属化合物の合成に使用されます。 これらの化合物は、薄膜堆積、LED製造、およびさまざまな化学反応における触媒として用途があります 。材料の特性を分子レベルで操作する能力は、ヨードメチル水銀を工業化学において貴重な資産にします。

材料科学:ナノ材料合成

ヨードメチル水銀は、特に無機ナノ材料の合成において、材料科学で用途が見出されています。 これは、結晶構造に欠陥やドーパントを導入するために使用され、これにより、高度なアプリケーションのための材料の特性を劇的に改善することができます .

Safety and Hazards

Iodomethylmercury is extremely toxic, and its derivatives are the major source of organic mercury for humans . Safety measures include keeping away from food, drink, and animal foodstuffs, and washing immediately with plenty of soap-suds after contact with skin .

Relevant Papers There are several papers relevant to Iodomethylmercury. For instance, one paper discusses the application of Poisson units to the determination of median lethal cell culture dose . Another paper provides a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms . Further studies can be found on platforms like ResearchGate and Semantic Scholar .

作用機序

Target of Action

Iodomethylmercury, also known as Methylmercuric iodide, is an organometallic compound It is known that alkylmercury compounds, including methylmercury, have a high affinity for sulfur-containing anions, particularly thiols . Thiols are generated when the amino acid cysteine and the peptide glutathione form strong complexes with methylmercury .

Mode of Action

Alkylmercury compounds, including methylmercury, are known to disrupt the normal function of the central nervous system (cns) in a variety of animal species . They can cause toxic action in the body, with some similarities observed between the mechanisms of the toxic action of methylmercury (MeHg) and ethylmercury (EtHg) .

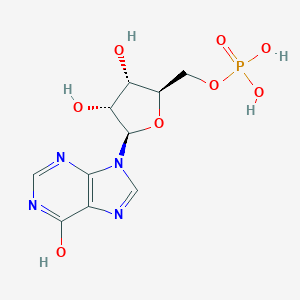

Biochemical Pathways

It is known that methylmercury can cause disturbances in the metabolome, which includes small molecules such as lipids, sugars, nucleotides, and amino acids . These changes can precede the onset of disease symptoms, making metabolomics an essential diagnostic and prognostic tool .

Pharmacokinetics

It is known that methylmercury is a bioaccumulative environmental toxicant with a 50-day half-life .

Result of Action

It is known that alkylmercury compounds, including methylmercury, can cause a variety of neurologic effects, including deficits in cognitive and motor function .

Action Environment

It is known that methylmercury is formed from inorganic mercury by the action of microbes that live in aquatic systems including lakes, rivers, wetlands, sediments, soils, and the open ocean .

特性

IUPAC Name |

iodo(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Hg.HI/h1H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDIOYBHEYUIBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Hg]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3HgI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858855 | |

| Record name | Iodomethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-36-2 | |

| Record name | Mercury, iodomethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercuric iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethylmercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodomethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodomethylmercury | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YF7X9N97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)